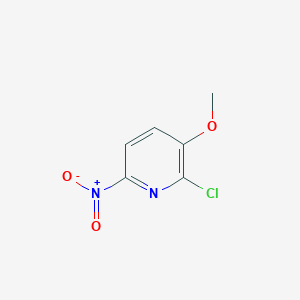

2-Chloro-3-methoxy-6-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methoxy-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSAWHJQCHAIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716952 | |

| Record name | 2-Chloro-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-75-1 | |

| Record name | 2-Chloro-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Methoxy 6 Nitropyridine

Synthesis from 2-chloro-3-methoxypyridine (B1581833) N-oxide

A common and direct method for the synthesis of 2-Chloro-3-methoxy-6-nitropyridine involves the nitration of 2-chloro-3-methoxypyridine N-oxide. This reaction typically employs a mixture of nitric acid and sulfuric acid as the nitrating agent. To manage the exothermic nature of the reaction and minimize the formation of unwanted byproducts, the reaction is generally conducted at low temperatures.

Derivatization from Other Pyridine (B92270) Scaffolds

Derivatization from Other Pyridine Scaffolds

The target compound can also be synthesized through the modification of other substituted pyridines. These routes often involve nucleophilic substitution or other transformations to introduce the desired functional groups.

While direct synthesis from 2-chloro-3-nitropyridine (B167233) is less commonly detailed, the broader class of nitropyridines serves as a foundation for various synthetic strategies. The introduction of a methoxy (B1213986) group onto a pre-existing chloro-nitropyridine framework is a plausible, though less documented, approach. The reactivity of the pyridine ring, influenced by the electron-withdrawing nitro group, would dictate the conditions for such a transformation.

A well-established route to a related isomer, 2-chloro-6-methoxy-3-nitropyridine (B41990), involves the selective methoxylation of 2,6-dichloro-3-nitropyridine (B41883). chemicalbook.comguidechem.com This reaction provides insight into the regioselectivity of nucleophilic substitution on the dichlorinated pyridine ring.

In a typical procedure, 2,6-dichloro-3-nitropyridine is treated with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature. chemicalbook.com The use of sodium hydride in a mixture of THF and methanol has also been reported to facilitate this conversion. chemicalbook.com The greater reactivity of the chlorine atom at the 6-position towards nucleophilic attack by the methoxide ion leads to the formation of 2-chloro-6-methoxy-3-nitropyridine. The product is then isolated and purified, often through column chromatography. chemicalbook.com A patent describes a process for preparing pure 2-chloro-6-alkoxy-3-nitro-pyridines by nitrating a 2-chloro-6-alkoxy-pyridine and then treating the impure product with an alkaline solution. google.com

| Starting Material | Reagents | Solvent | Temperature | Yield |

| 2,6-dichloro-3-nitropyridine | Sodium hydride, Methanol | THF | 0 °C to room temperature | 56% chemicalbook.com |

| 2,6-dichloropyridine (B45657) | Sodium hydroxide (B78521), Methanol | Not specified | Reflux | Not specified guidechem.com |

Table 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine from 2,6-Dichloro-3-nitropyridine.

Further derivatization of the related isomer, 2-chloro-6-methoxy-3-nitropyridine, can lead to other valuable synthetic intermediates. For instance, 6-methoxy-3-nitropyridine-2-carbonitrile (B3314251) can be synthesized from 2-chloro-6-methoxy-3-nitropyridine. chemicalbook.com This transformation highlights the utility of the chloro-substituent as a leaving group for introducing other functional groups. This compound is noted as a useful intermediate in fine chemical synthesis and for participation in Suzuki and Negishi coupling reactions. chemicalbook.com

General Synthetic Strategies for Nitropyridine Derivatives

Purification and Characterization of Synthetic Products

The purification and characterization of this compound are critical steps to ensure its suitability for subsequent chemical reactions. The methods employed are standard for organic compounds, aiming to achieve a high degree of purity and to verify the chemical structure.

Purification Techniques

Following its synthesis, the crude this compound is typically purified. Recrystallization is a commonly mentioned method for the purification of this compound. chemicalbook.com This technique relies on the differences in solubility between the desired compound and impurities in a chosen solvent system. By dissolving the crude product in a hot solvent and allowing it to cool, the this compound crystallizes out, leaving the impurities dissolved in the solvent. The selection of an appropriate solvent is crucial for the efficiency of this process, though specific solvents for this particular compound are not detailed in the available literature. Other suitable purification techniques may also be employed to achieve the desired level of purity. chemicalbook.com

Characterization Methods

Once purified, the identity and purity of this compound are confirmed through various analytical methods. These techniques provide information about the physical properties and the molecular structure of the compound.

Physical and Chemical Properties: The compound is described as a light yellow to off-white crystalline solid. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₃ | |

| Molecular Weight | 188.57 g/mol | |

| Appearance | Light yellow to off-white crystalline solid | |

| Melting Point | 78°C to 80°C |

Spectroscopic Data: Spectroscopic methods are indispensable for the structural elucidation of synthetic products. While experimentally determined spectra for this compound are not readily available in the surveyed literature, theoretical data from Density Functional Theory (DFT) calculations have been reported. These calculations provide predicted values for key vibrational frequencies.

| Spectroscopic Data (DFT) | Wavenumber (cm⁻¹) | Source |

| IR Stretching (NO₂) | 1530 | |

| IR Stretching (NO₂) | 1350 |

Reactivity of the Nitro Group

The nitro group is a key functional group that significantly influences the molecule's reactivity, particularly in reduction reactions and as a participant in the formation of new heterocyclic rings.

The nitro group of this compound can be readily reduced to an amino group, a crucial transformation for the synthesis of various derivatives. guidechem.com This reduction can be achieved through several methods, including enzymatic and metal-free approaches.

In biological systems, the nitro group can undergo reduction to generate reactive intermediates that can interact with biological targets. While specific enzymatic reduction studies on this compound are not extensively detailed in the provided results, the general principle of nitro group reduction by enzymes is a well-established metabolic pathway. This process can be a key mechanism of action for its potential biological activities.

Recent advancements in organic synthesis have focused on developing metal-free reduction methods to avoid metal contamination in the final products. While the search results mention metal-catalyzed reductions using agents like hydrogen gas with a palladium catalyst, they also allude to the possibility of metal-free approaches. guidechem.com For instance, a study on the reduction of aromatic nitro compounds highlights a metal-free, rapid, and highly chemoselective method at room temperature, which could potentially be applied to this compound. guidechem.com

The nitro group, often after reduction to an amino group, plays a pivotal role in the construction of fused heterocyclic ring systems. For example, 2-chloro-3-aminopyridine, which can be derived from 2-chloro-3-nitropyridine (B167233), is a precursor for synthesizing imidazole[4,5-b]pyridine-containing polycyclic compounds. guidechem.com This involves the reaction of the amino group with other reagents to form a new ring fused to the pyridine core.

Reduction Reactions to Amino Group

Reactivity of the Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack, a characteristic enhanced by the electron-deficient nature of the pyridine ring. guidechem.com

The chlorine atom can be readily displaced by a variety of nucleophiles. guidechem.com This reactivity is a cornerstone of its utility as a synthetic intermediate. Common nucleophiles include amines and thiols, leading to the formation of new carbon-nitrogen and carbon-sulfur bonds, respectively. For instance, the reaction of 2-chloro-3-nitropyridine with various amines has been shown to produce 2-amino-3-nitropyridine (B1266227) derivatives. clockss.org Similarly, reactions with thiophenols can lead to the formation of 3-substituted products. nih.gov The electron-donating or electron-withdrawing nature of substituents on the nucleophile can influence the reaction's outcome and selectivity. nih.gov

Interactive Data Table: Reactivity of this compound

| Functional Group | Type of Reaction | Reagents/Conditions | Product Type |

| Nitro Group | Reduction | Hydrogen gas/Palladium catalyst | Amino Group |

| Nitro Group | Reduction | Metal-free reducing agents | Amino Group |

| Chlorine Atom | Nucleophilic Substitution | Amines, Thiols | Substituted Pyridines |

Influence on Reactivity and Binding Affinity

The substituents on the pyridine ring of this compound significantly influence its reactivity and potential binding affinity in biological systems. The electron-withdrawing nitro group deactivates the pyridine ring, which facilitates nucleophilic substitution at the 2-position where the chlorine atom is located.

Reaction Mechanisms and Pathways

This compound can undergo several types of chemical transformations, including nucleophilic substitution, reduction, and cross-coupling reactions.

Sigmatropic Shifts

A sigmatropic reaction is a pericyclic reaction where one sigma bond is replaced by another in an intramolecular process, involving the migration of a substituent across a π-system. wikipedia.org These rearrangements are classified by an order term [i,j], indicating the number of atoms over which the bond migrates. wikipedia.org

There is no specific information available in the reviewed scientific literature to indicate that this compound undergoes sigmatropic shifts. While this class of reactions is well-established for many organic molecules, its application to this specific compound has not been documented.

Vicarious Nucleophilic Substitution

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.orgwikipedia.org This reaction is common for nitroaromatic compounds, where a carbanion bearing a leaving group attacks the ring, followed by elimination to restore aromaticity. organic-chemistry.orgwikipedia.org

Electrophilic nitropyridines are known to react with sulfonyl-stabilized carbanions via VNS, a process that involves the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination. nih.govacs.org While the principles of VNS are applicable to nitropyridines, specific studies detailing the VNS reactions of this compound are not extensively covered in the available literature. The presence of a chloro leaving group at the 2-position makes traditional nucleophilic aromatic substitution (SNAr) a more probable pathway.

Comparative Reactivity with Related Halogenated Pyridine Derivatives

The reactivity of this compound can be better understood by comparing it with related halogenated pyridine derivatives. The position of the substituents plays a crucial role in determining the molecule's reactivity profile.

For instance, in comparison to 2-chloro-5-nitropyridine (B43025), the nitro group at the 6-position in this compound creates a more sterically hindered environment around the 2-position, which can reduce the rate of nucleophilic attack. However, the methoxy group at the 3-position in this compound enhances electron donation to the ring, which can be a stabilizing factor in certain reactions like Suzuki-Miyaura coupling.

Kinetic studies on the reactions of 2-chloro-5-nitropyridine with various anilines have been conducted, providing insights into the electronic effects of substituents on the reaction rates. researchgate.net Unfortunately, direct comparative kinetic data for this compound under the same conditions is not available, which would be necessary for a quantitative comparison.

Below is a table summarizing the structural differences and general reactivity of this compound and some of its related derivatives.

| Compound Name | Substituent Positions | Key Reactivity Features |

| This compound | 2-Cl, 3-OCH₃, 6-NO₂ | The nitro group at the 6-position creates steric hindrance. The methoxy group at the 3-position provides electron donation, stabilizing intermediates in coupling reactions. |

| 2-Chloro-5-nitropyridine | 2-Cl, 5-NO₂ | Lacks a methoxy group, making it generally more reactive towards nucleophilic aromatic substitution but less selective. |

| 2,6-Dichloro-3-nitropyridine | 2,6-diCl, 3-NO₂ | The presence of two chloro groups enhances the electrophilicity of the ring, making it highly susceptible to nucleophilic attack. |

Spectroscopic Analysis and Characterization of 2 Chloro 3 Methoxy 6 Nitropyridine

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR spectra for 2-Chloro-3-methoxy-6-nitropyridine are currently available. However, theoretical data from DFT studies predict characteristic infrared stretching frequencies for the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹. These values correspond to the asymmetric and symmetric stretching modes of the NO₂ group, respectively.

Fourier Transform Raman (FT-Raman) Spectroscopy

There is no available experimental or theoretical FT-Raman spectroscopy data for this compound.

Vibrational Assignments and Modes

Without experimental spectra, a detailed assignment of vibrational modes is not possible. The theoretical DFT studies indicate that the nitro group's asymmetric stretching in this compound is redshifted (occurs at a lower frequency) compared to 2-Chloro-5-nitropyridine (B43025), suggesting a stronger resonance interaction with the methoxy (B1213986) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

No experimental ¹H NMR data has been found for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No experimental ¹³C NMR data has been found for this compound.

Due to the absence of this fundamental experimental data, the creation of a scientifically robust and detailed article as per the requested outline is not feasible.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. While specific experimental spectra for this compound are not widely published, the expected absorption characteristics can be inferred from its structural components: a pyridine (B92270) ring substituted with a chloro, a methoxy, and a nitro group.

The UV-Vis spectrum of substituted pyridines typically displays bands arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions, characteristic of aromatic systems, are generally observed at shorter wavelengths (higher energy) and are relatively intense. For the related compound 2-chloro-6-methoxypyridine (B123196), a π → π* transition (E2-band) has been reported, showing predictable behavior based on solvent polarity. researchgate.net

n → π Transitions:* This transition involves the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring) to an anti-bonding π* orbital. It occurs at longer wavelengths (lower energy) and is typically of lower intensity. In studies of 2-chloro-6-methoxypyridine, this transition (R-band) showed a red shift (shift to longer wavelength) compared to pyridine itself. researchgate.net

The presence of the electron-withdrawing nitro group (-NO2) and the electron-donating methoxy group (-OCH3) on the pyridine ring is expected to significantly influence the absorption maxima. The nitro group, a strong chromophore, will likely cause a bathochromic (red) shift of the π → π* absorption bands into the near-UV or visible region. Theoretical studies on molecules containing similar functional groups utilize UV-Vis spectroscopy to analyze charge transfer within the molecule, often correlating observed transitions with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za

Table 1: Expected Electronic Transitions for this compound Data is inferred from analysis of structurally similar compounds.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Influencing Groups |

| π → π | π → π | Shorter Wavelength (UV) | Pyridine Ring, Nitro Group |

| n → π | n → π | Longer Wavelength (UV/Visible) | Pyridine N-atom, Carbonyl O-atoms |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is crucial for confirming its molecular formula, C₆H₅ClN₂O₃.

While detailed public fragmentation data for this compound is limited, the molecular ion peak is a key identifier. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the (M+2) peak having an intensity approximately one-third that of the molecular ion peak (M), corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

Based on public chemical databases, the key mass spectrometric data for the isomeric compound 2-Chloro-6-methoxy-3-nitropyridine (B41990) is available and serves as a reliable reference. nih.gov

Table 2: Mass Spectrometric Data for Isomeric C₆H₅ClN₂O₃ Data corresponds to the isomer 2-Chloro-6-methoxy-3-nitropyridine (PubChem CID: 2795029).

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₃ | nih.gov |

| Molecular Weight | 188.57 g/mol | nih.gov |

| Monoisotopic Mass | 187.9988697 Da | nih.gov |

High-Throughput Crystallography Pipelines

High-Throughput Crystallography (HTX) pipelines represent a significant advancement in structural biology and chemistry, enabling the rapid analysis of large numbers of samples. jove.com These automated systems integrate crystallization, crystal mounting, and synchrotron data collection into a continuous workflow, drastically reducing the time and resources required for structure determination. jove.commerckgroup.com While often applied to macromolecules like proteins for drug discovery, the principles are applicable to small molecules like this compound. merckgroup.comenthought.com

The process begins with high-throughput screening of crystallization conditions. Once suitable crystals are obtained, automated robotics are used for crystal harvesting and cryo-cooling. jove.com Data collection is then performed at a synchrotron source, and the resulting diffraction data is processed using sophisticated software pipelines to solve the crystal structure. jove.com A Crystallographic Information Management System (CRIMS) is often used to track all experimental parameters and results in real-time. jove.com

Although a specific crystal structure for this compound is not publicly available, analysis of its isomer 2-chloro-6-methoxy-3-nitropyridine suggests the molecule has a planar structure. chemicalbook.com An HTX pipeline would be an ideal tool to rapidly screen for crystallization conditions and determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions of this compound, thus providing definitive structural confirmation.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the structural, electronic, and reactive nature of molecules. Such studies involve a meticulous examination of a compound's optimized geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its behavior and potential applications.

While general information and some experimental data for this compound can be found, the specific computational data required for a detailed article—including optimized structural parameters, theoretical vibrational spectra, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) maps, Natural Bond Orbital (NBO) analysis, and global reactivity descriptors—are not present in the accessible scientific domain for this specific isomer.

It is important to note that a closely related isomer, 2-chloro-6-methoxy-3-nitropyridine , has been the subject of several computational studies. These investigations have provided detailed data on its molecular structure and theoretical vibrational frequencies. However, the positional difference of the methoxy and nitro groups on the pyridine ring significantly alters the electronic and steric characteristics of the molecule. Consequently, the data from the 2-chloro-6-methoxy-3-nitropyridine isomer cannot be extrapolated to accurately describe this compound.

Computational Chemistry and Quantum Mechanical Studies

Ab initio Hartree-Fock Calculations

Ab initio Hartree-Fock (HF) calculations are a fundamental method in quantum chemistry used to approximate the electronic structure of a molecule. The method solves the time-independent Schrödinger equation for a multi-electron system by assuming that each electron moves in the average electric field created by all other electrons, without explicitly considering electron correlation.

For the related compound 2-chloro-6-methoxy-3-nitropyridine (B41990) , theoretical studies have employed ab initio HF methods with a 6-31+G(d,p) basis set to determine its optimized molecular geometry and vibrational frequencies in the ground state. nih.gov These calculations provide a detailed picture of the molecule's three-dimensional structure.

Optimized Geometric Parameters: The calculated bond lengths and bond angles represent the equilibrium geometry of the molecule. This information is crucial for understanding its steric and electronic properties.

Table 1: Selected Optimized Structural Parameters for 2-Chloro-6-methoxy-3-nitropyridine (HF/6-31+G(d,p))

| Bond Lengths (Å) | Value | Bond Angles (°) / Dihedral Angles (°) | Value |

| C2-Cl7 | 1.725 | Cl7-C2-N1 | 115.5 |

| C2-N1 | 1.321 | Cl7-C2-C3 | 118.9 |

| C3-N8 | 1.467 | N1-C2-C3 | 125.6 |

| N8-O9 | 1.201 | C2-C3-C4 | 117.8 |

| N8-O10 | 1.202 | C2-C3-N8 | 119.5 |

| C6-O11 | 1.334 | C4-C3-N8 | 122.7 |

| O11-C12 | 1.419 | C3-C4-C5 | 119.4 |

Data sourced from a study on the constitutional isomer 2-chloro-6-methoxy-3-nitropyridine. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing calculated frequencies with experimental spectra, a precise assignment of vibrational modes can be achieved.

Table 2: Selected Calculated Vibrational Frequencies for 2-Chloro-6-methoxy-3-nitropyridine (HF/6-31+G(d,p))

| Mode | Hartree-Fock (Unscaled, cm⁻¹) | Vibrational Assignment |

| 1 | 158 | γ(C-Cl) |

| 2 | 215 | τ(C-NO₂) |

| 3 | 310 | γ(C-NO₂) |

| 4 | 348 | δ(C-O-C) bending |

| 5 | 443 | β(C-Cl) |

| 6 | 649 | ρ(NO₂) |

| 7 | 874 | γ(C-H), ω(NO₂) |

| 8 | 1174 | ν(C-O) |

| 9 | 1341 | ν(C-N) |

| 10 | 1485 | νs(NO₂) |

| 11 | 1640 | νas(NO₂) |

| 12 | 3104 | ν(C-H) aromatic |

Data sourced from a study on the constitutional isomer 2-chloro-6-methoxy-3-nitropyridine. nih.govAssignments: ν (stretching), β/δ (in-plane bending), γ/ω (out-of-plane bending), ρ (rocking), τ (torsion).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, revealing information about conformational changes, solvent effects, and binding processes.

While no specific MD simulation studies have been published for 2-chloro-3-methoxy-6-nitropyridine, research on related substituted pyridines and nitroaromatic compounds illustrates the potential applications of this technique. For instance, MD simulations have been used to investigate the binding mechanisms of substituted pyridine (B92270) derivatives to biological targets like lysine-specific demethylase 1 (LSD1), revealing key amino acid residues and intermolecular forces that drive binding. nih.gov In such studies, MD simulations can clarify the stability of a ligand within a protein's binding pocket and calculate binding free energies. nih.gov

Furthermore, ab initio MD simulations have been employed to investigate the thermal decomposition of nitroaromatic compounds, such as nitromethane, providing a detailed picture of the complex reaction pathways at high temperatures. aps.org For a molecule like this compound, MD simulations could be used to:

Explore its conformational flexibility, particularly the rotation around the methoxy (B1213986) and nitro group bonds.

Simulate its interaction with solvent molecules to understand solvation effects.

Model its binding affinity and dynamic behavior within a biological target, such as an enzyme active site, if a potential therapeutic role were to be investigated. nih.govnih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of close contacts.

No crystal structure or Hirshfeld surface analysis has been reported specifically for this compound. However, analyses of structurally related compounds provide a clear framework for how such an investigation would proceed. For example, the Hirshfeld analysis of 4-allyl-2-methoxy-6-nitrophenol revealed that the most significant contributions to crystal packing came from H···H (39.6%), O···H/H···O (37.7%), and C···H/H···C (12.5%) contacts. researchgate.net

Key features of a Hirshfeld surface analysis include:

d_norm Surface: This surface is colored to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. Blue regions represent longer contacts, and white areas represent contacts around the van der Waals separation.

Fingerprint Plots: These are two-dimensional histograms that summarize all the intermolecular contacts in the crystal. They plot the distance from the surface to the nearest atom inside (d_i) versus the distance to the nearest atom outside (d_e). The shape and features of the plot are characteristic of specific interaction types, such as sharp spikes for hydrogen bonds or wing-like shapes for π–π stacking.

Shape Index and Curvedness: These properties are mapped onto the surface to identify complementary hollows and bumps, which are indicative of π–π stacking interactions between aromatic rings. nih.gov

For this compound, a Hirshfeld analysis would be expected to reveal interactions involving the nitro group's oxygen atoms, the pyridine nitrogen, the chlorine atom, and the aromatic hydrogen atoms, providing quantitative insight into the forces governing its crystal packing.

Quantum Structure-Activity Relationship (QSAR) Studies

Quantum Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or other properties. tandfonline.com By establishing a mathematical relationship between calculated molecular descriptors and observed activity, QSAR models can be used to predict the properties of new, untested molecules, guiding the design of compounds with desired characteristics. nih.gov

Specific QSAR studies on this compound have not been reported. However, the principles of QSAR are widely applied to nitroaromatic compounds to predict properties like toxicity and mutagenicity. nih.gov The process involves:

Data Set: A collection of molecules with known activities (e.g., inhibitory concentration, toxicity levels) is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule using quantum mechanical or other computational methods. These can include:

Electronic Descriptors: Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (E_HOMO, E_LUMO), dipole moment, and atomic charges. nih.govrsc.org The energy of the LUMO is often critical for nitroaromatic compounds, as it relates to their ability to accept electrons. nih.gov

Hydrophobic Descriptors: The partition coefficient (logP), which describes a molecule's lipophilicity. nih.gov

Steric and Topological Descriptors: Molecular weight, volume, surface area, and connectivity indices.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking a subset of the most relevant descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

For this compound, a QSAR approach could be invaluable for predicting its potential biological effects, such as antimicrobial or herbicidal activity, by comparing its calculated descriptors to those of known active compounds in the same chemical class. rsc.org

Applications of 2 Chloro 3 Methoxy 6 Nitropyridine in Advanced Synthesis

Building Block for Complex Molecules

2-Chloro-3-methoxy-6-nitropyridine serves as a fundamental building block for the synthesis of more complex molecules. Its utility stems from the ability of its functional groups to participate in a variety of chemical reactions. The chlorine atom can be displaced by a wide range of nucleophiles, and the nitro group can be reduced to an amine, which can then be further functionalized. This reactivity allows for the construction of a diverse array of heterocyclic compounds. For instance, it is a key intermediate in the synthesis of various nitrogen-containing ligands. guidechem.com The presence of the nitro group can also enhance the biological activity of the resulting molecules, making it a desirable starting material for the synthesis of novel compounds with potential therapeutic applications.

Intermediate in Pharmaceutical Research and Drug Development

The application of this compound as an intermediate is particularly prominent in the field of pharmaceutical research and drug development. chemimpex.com Its structural features make it a valuable scaffold for the synthesis of a wide range of pharmacologically active compounds. The reactivity of the chloro and nitro groups allows for the introduction of various pharmacophores, leading to the development of new therapeutic agents. chemimpex.com Research has indicated its potential in the development of anti-cancer and anti-inflammatory drugs. chemimpex.com

Development of Kinase Inhibitors (e.g., p70S6Kβ, GSK3, JAK2)

While direct synthesis of kinase inhibitors using this compound is not extensively documented in the reviewed literature, the broader class of chloronitropyridines has been successfully employed in the development of potent kinase inhibitors. This suggests the potential of this compound as a valuable starting material for similar applications.

For example, a related compound, 2,6-dichloro-3-nitropyridine (B41883), has been utilized as a key intermediate in the synthesis of a potent inhibitor of p70S6Kβ, a kinase involved in cell growth and proliferation. guidechem.com In another study, 2,6-dichloro-3-nitropyridine was the starting material for the synthesis of a novel series of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, which are being investigated for the treatment of various diseases, including neurodegenerative disorders and diabetes. guidechem.com The synthesis involved a sequential substitution of the two chlorine atoms, followed by reduction of the nitro group and further elaboration. guidechem.com

Furthermore, derivatives of 2-chloro-5-methyl-3-nitropyridine (B188117) have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in various myeloproliferative disorders. guidechem.com The synthetic route involved oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine and amide bond formation. guidechem.com These examples highlight the utility of the chloronitropyridine scaffold in the design and synthesis of targeted kinase inhibitors.

Table 1: Examples of Kinase Inhibitors Synthesized from Chloronitropyridine Derivatives

| Kinase Target | Starting Material | Key Synthetic Steps | Reference |

| p70S6Kβ | 2,6-Dichloro-3-nitropyridine | Nucleophilic substitution, arylamination | guidechem.com |

| GSK3 | 2,6-Dichloro-3-nitropyridine | Suzuki coupling, amination, reduction, acylation | guidechem.com |

| JAK2 | 2-Chloro-5-methyl-3-nitropyridine | Oxidation, nucleophilic substitution, amide coupling | guidechem.com |

Synthesis of Anti-ulcer Drugs (e.g., Pirenzepine derivatives)

The use of this compound in the synthesis of Pirenzepine derivatives or other anti-ulcer drugs is not well-documented in the reviewed scientific literature.

Development of Anti-AIDS Drugs

Nitropyridine derivatives have shown promise in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). Pyridine (B92270) N-oxide derivatives, which can be synthesized from this compound, represent a class of anti-HIV compounds. guidechem.com Some members of this class act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a crucial class of drugs used in the treatment of AIDS. guidechem.com The nitro group in these compounds can enhance their biological activity. Studies have indicated that derivatives of nitropyridines can inhibit enzymes such as HIV reverse transcriptase, suggesting their potential as antiviral agents. guidechem.com

Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of various diseases, including gastritis and peptic ulcers caused by Helicobacter pylori. The inhibition of urease is a promising therapeutic strategy for these conditions. Research has demonstrated the use of 2-chloro-3-nitropyridine (B167233), a close analog of this compound, in the synthesis of potent urease inhibitors. google.com

In one study, 2-chloro-3-nitropyridine was reacted with piperazine (B1678402) to form a pyridinylpiperazine intermediate. google.com This intermediate was then further derivatized by reacting it with various 2-chloro-N-arylacetamides to yield a series of pyridylpiperazine hybrid derivatives. google.com Several of these synthesized compounds exhibited significant inhibitory activity against jack bean urease, with IC50 values in the low micromolar range, demonstrating the potential of the nitropyridine scaffold in the design of effective urease inhibitors. google.com

Table 2: Synthesis of Urease Inhibitors from a 2-Chloro-3-nitropyridine Derivative

| Step | Reactants | Product | Significance | Reference |

| 1 | 2-Chloro-3-nitropyridine, Piperazine | Pyridinylpiperazine intermediate | Formation of the core scaffold | google.com |

| 2 | Pyridinylpiperazine intermediate, 2-Chloro-N-arylacetamides | Pyridylpiperazine hybrid derivatives | Generation of a library of potential urease inhibitors | google.com |

Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridine derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of these derivatives often involves the use of appropriately substituted diaminopyridines. A key precursor to these diaminopyridines can be prepared from nitropyridine derivatives.

A patented process describes the synthesis of 2,3-diamino-6-methoxypyridine, a crucial intermediate for imidazo[4,5-b]pyridine synthesis. google.com This process involves the reduction of 2-amino-6-methoxy-3-nitropyridine, which in turn is prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine. google.com This highlights an indirect but important role for chloro-nitro-methoxypyridine structures in accessing the imidazo[4,5-b]pyridine scaffold.

Antiproliferative Activity against Cancer Cell Lines

This compound has emerged as a valuable building block in the development of novel anti-cancer agents. The presence of the nitro group can enhance the biological activity of resulting molecules, making it a prime candidate for modifications aimed at improving the efficacy and selectivity of cancer therapies.

Research has demonstrated that this compound is instrumental in synthesizing new anticancer agents through various chemical transformations, including Suzuki and Negishi coupling reactions. The derivatives produced from these processes have shown promising cytotoxic effects against various cancer cell lines. This indicates the compound's significant utility in the drug discovery pipeline for oncology. Studies on compounds with similar structures, such as nitro-containing pyridines, have revealed significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values in the range of 10 to 20 μM. The mechanism of action for these related compounds has been associated with the regulation of proteins involved in apoptosis. chemimpex.com While specific IC50 values for direct derivatives of this compound are not extensively documented in publicly available literature, the activity of analogous compounds underscores the potential of this chemical scaffold. For instance, various thienopyridine derivatives have demonstrated a wide range of cytotoxic activities against human cancer cell lines, as detailed in the table below.

| Compound Type | Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Thienopyridine Derivatives | HL-60 (Human promyelocytic leukemia) | Variable | researchgate.net |

| Thienopyridine Derivatives | MCF-7 (Human breast adenocarcinoma) | Variable | researchgate.net |

| Thienopyridine Derivatives | LS-180 (Human colon adenocarcinoma) | Variable | researchgate.net |

Potential for Neurological Disorders

While direct research linking this compound to the treatment of neurological disorders is limited, the broader class of pyridine-containing compounds has been investigated for such applications. For instance, various polyphenolic compounds, including some with heterocyclic structures, have been studied for their neuroprotective effects against oxidative stress, a key factor in many neurodegenerative diseases. These studies often focus on the compounds' ability to mitigate neuronal damage and support mitochondrial health. nih.gov

Furthermore, research into nucleobase-derived nitrones has shown promising neuroprotective and antioxidant properties in in-vitro models of ischemia-reperfusion. mdpi.com Although not directly synthesized from this compound, these findings highlight the potential for novel pyridine-based molecules in the development of therapies for neurological conditions. The reactive nature of this compound makes it a candidate for the synthesis of new derivatives that could be explored for neuroprotective activities.

Intermediate in Agrochemical Development

In the field of agrochemicals, this compound and its isomers serve as crucial intermediates in the development of modern pesticides and herbicides. chemimpex.comchemimpex.com The compound's structural features allow for its incorporation into more complex molecules designed to target specific pests and weeds, aiming to enhance crop protection and yield while considering environmental impact. chemimpex.comchemimpex.com Its versatility as a synthetic building block makes it a valuable component in the creation of innovative agricultural solutions. chemimpex.com The process often involves the nitration of a precursor followed by further chemical modifications to produce the final active ingredient. google.comgoogle.com

Herbicidal Activity

The pyridine scaffold is a well-established feature in many commercial herbicides. sci-hub.box Research into derivatives of 2-chloronicotinamides, which are structurally related to this compound, has led to the discovery of compounds with significant herbicidal activity. For example, certain N-(arylmethoxy)-2-chloronicotinamides have demonstrated excellent efficacy against weeds like bentgrass (Agrostis stolonifera). sci-hub.box

One notable derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibited potent herbicidal activity against duckweed (Lemna paucicostata), with an IC50 value of 7.8 μM. This is significantly more effective than the commercial herbicide clomazone, which has an IC50 of 125 μM against the same weed. sci-hub.box These findings underscore the potential for developing new and effective herbicides based on the 2-chloropyridine (B119429) framework.

| Compound | Target Weed | IC50 Value (μM) | Reference |

|---|---|---|---|

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata (duckweed) | 7.8 | sci-hub.box |

| Clomazone (Commercial Herbicide) | Lemna paucicostata (duckweed) | 125 | sci-hub.box |

| Propanil (Commercial Herbicide) | Lemna paucicostata (duckweed) | 2 | sci-hub.box |

Material Science Applications

The utility of this compound extends into material science, where it is employed in the synthesis of advanced materials. Its unique chemical properties allow for its use as a building block in the creation of specialty materials with enhanced characteristics.

Specialty Materials (Polymers, Coatings)

This compound is utilized in the synthesis of specialty polymers and coatings. The incorporation of this pyridine derivative into polymer backbones or coating formulations can impart desirable properties such as increased durability and enhanced resistance to environmental degradation factors. These characteristics make the resulting materials suitable for a range of industrial applications where performance and longevity are critical.

High-Throughput Crystallography Pipelines

The precise characterization of molecular structures is fundamental in chemistry. While there is no direct evidence of this compound being used in high-throughput crystallography pipelines, the structural analysis of related compounds is well-documented. For instance, the crystal structure of 3-Chloro-5-methoxy-2,6-dinitropyridine has been determined using X-ray analysis. nih.gov Such studies reveal detailed information about bond lengths, angles, and the spatial arrangement of the atoms within the molecule. This type of data is crucial for understanding the compound's reactivity and for designing new molecules with specific three-dimensional shapes, a key aspect of rational drug design and materials science. nih.gov

Analytical Chemistry Applications

In the field of advanced chemical synthesis, the utility of a compound is intrinsically linked to the ability to characterize it and monitor its behavior in chemical reactions. For intermediates like this compound, analytical chemistry provides the essential tools to ensure identity, purity, and concentration. The development of robust analytical methods is crucial for quality control in processes where this and related compounds are used as building blocks for more complex molecules. The presence of distinct functional groups—chloro, methoxy (B1213986), and nitro—on the pyridine ring allows for the application of various analytical techniques to detect and quantify the molecule.

While specific documented applications for this compound are not extensively available in public literature, the analytical principles can be understood by examining closely related isomers, such as 2-Chloro-6-methoxy-3-nitropyridine (B41990), for which more data has been published. The structural similarities allow for the illustration of the types of analytical methods that are applicable to this class of compounds.

Standard Reference Material

A standard reference material is a compound of high purity and well-characterized properties that is used as a calibration standard or quality control material in analytical procedures. The reliability of analytical measurements is directly dependent on the quality of the reference standards used.

For a compound to be used as a reference standard, its purity must be accurately determined and documented. Processes for purifying nitropyridine derivatives to a very high degree have been developed. For instance, a patented method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines describes achieving a purity of 99-100% for the related isomer, 2-Chloro-6-methoxy-3-nitropyridine. google.com This high level of purity is a fundamental prerequisite for a substance to serve as a reliable reference material. Commercial suppliers of chemical reagents often provide a certificate of analysis detailing the purity and physical properties, which is essential for its application in quantitative analysis. sigmaaldrich.comsigmaaldrich.com Organizations like LGC Standards produce reference materials under stringent quality management systems such as ISO 17034, ensuring their suitability for pharmaceutical analytical testing. lgcstandards.com

Table 1: Properties of 2-Chloro-6-methoxy-3-nitropyridine as a Reference Compound

| Property | Value | Source(s) |

|---|---|---|

| Purity | 98% - 100% | google.comsigmaaldrich.comsigmaaldrich.com |

| Form | Powder / Crystalline Solid | sigmaaldrich.com |

| Melting Point | 78-80 °C | sigmaaldrich.com |

| CAS Number | 38533-61-8 | sigmaaldrich.comsielc.com |

| Molecular Formula | C₆H₅ClN₂O₃ | sielc.com |

| Molecular Weight | 188.57 g/mol | sigmaaldrich.com |

HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. The development of a specific and reliable HPLC method is critical for assessing the purity of this compound, quantifying it in reaction mixtures, and analyzing its potential impurities.

While a specific, validated HPLC method for this compound is not detailed in available literature, a method for its isomer, 2-Chloro-6-methoxy-3-nitropyridine, provides a clear blueprint for how such an analysis would be approached. sielc.com A reverse-phase (RP) HPLC method has been described for this isomer, which is suitable for separating the compound from impurities and can be scaled for preparative separation. sielc.com The development of a robust HPLC method involves optimizing several parameters, including the choice of stationary phase (column), mobile phase composition, and detector wavelength.

For a method to be considered reliable and reproducible, it must undergo validation, which assesses parameters such as:

Selectivity: The ability to distinguish the analyte from other components.

Linearity: The proportionality of the detector response to the analyte concentration over a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Accuracy: The closeness of the test results to the true value.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Illustrative HPLC Method Parameters for a Related Nitropyridine Isomer

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Reverse Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS Compatibility | Phosphoric acid can be replaced with formic acid for Mass Spectrometry (MS) applications. | sielc.com |

| Applications | Isolation of impurities, preparative separation, pharmacokinetics. | sielc.com |

This methodology demonstrates a standard approach that could be adapted and validated for the specific analysis of this compound. sielc.comresearchgate.net

Environmental Fate and Degradation Studies of Pyridine Derivatives

Abiotic Transformation Processes (e.g., Photochemical Transformations)

Abiotic degradation, particularly photochemical transformation, plays a significant role in the environmental fate of many organic compounds, including pyridine (B92270) derivatives. tandfonline.com The presence of a nitro aromatic system in 2-Chloro-3-methoxy-6-nitropyridine suggests a susceptibility to photodegradation. Aromatic nitro compounds are known to undergo both oxidation and reduction reactions upon exposure to sunlight, leading to a variety of transformation products. researchgate.net

The photodegradation of 1,4-dihydropyridine rings, for instance, often results in the formation of an aromatized pyridine ring in a process that can be independent of oxygen. rsc.org For nitro-substituted pyridines, photochemical reactions can lead to the reduction of the nitro group. mdpi.com Studies on 2,4,6-trinitrotoluene (TNT), a well-studied nitroaromatic compound, have shown that photolysis leads to the formation of carboxylic acids, aldehydes, aromatic amines, and amides. researchgate.net It is plausible that this compound could undergo similar transformations. The nitro group could be reduced to a nitroso or amino group, while the pyridine ring itself could be subject to cleavage.

The substituents on the pyridine ring—chloro, methoxy (B1213986), and nitro groups—are all expected to influence the photochemical reactivity. Electron-withdrawing groups, such as nitro and chloro substituents, can alter the electronic properties of the molecule and affect its light absorption and subsequent reactions. nih.govnsf.gov

| Parent Compound Class | Transformation Process | Resulting Product Classes | Reference |

|---|---|---|---|

| Nitroaromatic Compounds (e.g., TNT) | Oxidation/Reduction | Carboxylic acids, Aldehydes, Aromatic amines, Amides, Azoxy compounds | researchgate.net |

| Nitropyridines | Reduction | N-arylhydroxylamines | mdpi.com |

| 1,4-Dihydropyridines | Aromatization (Oxidation) | Pyridine derivatives | rsc.org |

Environmental Distribution and Persistence

The environmental distribution and persistence of this compound are determined by its physicochemical properties and its resistance to degradation. Data on the environmental fate of chloropyridines specifically are limited. researchgate.net However, general principles suggest that the presence of a halogen (chlorine) can increase a compound's persistence.

For comparison, the neonicotinoid pesticide acetamiprid, which also contains a substituted pyridine ring, is considered to degrade rapidly in soil, with half-lives reported between less than one and 8.2 days. wikipedia.org The U.S. Environmental Protection Agency (EPA) does not classify it as environmentally persistent. wikipedia.org However, in Europe, acetamiprid is considered persistent in water. wikipedia.org This highlights how persistence can vary significantly between different environmental compartments.

Given the presence of both a chloro and a nitro group, this compound may exhibit greater persistence than more simply substituted pyridines. The ultimate distribution in the environment will depend on its mobility in soil and water and its potential for long-range atmospheric transport, a characteristic identified for some modern pesticides that were previously thought to degrade too quickly to travel far.

Advanced Research Perspectives and Future Directions in Pyridine Chemistry

Design and Synthesis of Novel Pyridine (B92270) Architectures

The unique substitution pattern of 2-chloro-3-methoxy-6-nitropyridine makes it a versatile building block for the creation of more complex pyridine-based molecules. chemimpex.com Researchers utilize this compound as a starting material to introduce a variety of functional groups and construct novel molecular scaffolds.

One common synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 2-position. Due to the electron-withdrawing nature of the nitro group and the pyridine ring itself, the chlorine atom is susceptible to displacement by a wide range of nucleophiles, including amines and thiols. guidechem.com This allows for the straightforward introduction of diverse substituents, leading to the generation of libraries of new pyridine derivatives.

Furthermore, the nitro group at the 6-position can be readily reduced to an amino group. guidechem.com This transformation opens up another avenue for derivatization, as the resulting amino group can participate in a variety of reactions, such as amide bond formation or the construction of heterocyclic rings.

A patented method for the synthesis of pure 2-chloro-6-alkoxy-3-nitropyridines involves the nitration of 2-chloro-6-alkoxypyridines with a mixture of concentrated sulfuric and nitric acids. google.com The purification of the crude product is then achieved by treatment with an alkaline solution, which effectively removes impurities. google.com This process is advantageous as it can be performed continuously and produces the desired product in high purity and yield. google.com

Exploration of New Catalytic Systems for Pyridine Synthesis

While the synthesis of this compound itself is well-established, research is ongoing to develop novel catalytic systems for its functionalization and for the synthesis of its derivatives.

Cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for forming carbon-carbon bonds. The development of new and more efficient catalysts for these reactions allows for the coupling of this compound with a variety of organometallic reagents, leading to the synthesis of complex biaryl and other substituted pyridine structures.

Additionally, research into catalytic systems for the selective reduction of the nitro group is of significant interest. While traditional reducing agents can be effective, the development of chemoselective catalysts that can reduce the nitro group in the presence of other sensitive functional groups would be a valuable advancement. This would provide a more efficient and atom-economical route to amino-substituted pyridines.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity

The derivatives of this compound have shown potential in various biological applications, including as anticancer and anti-inflammatory agents. chemimpex.com Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these compounds influences their biological activity and for designing more potent and selective therapeutic agents.

SAR studies on related pyridine derivatives have revealed key insights. For instance, in a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the presence of nitro, methoxy (B1213986), and chloro substituents on the benzene (B151609) ring was found to be beneficial for enhancing cytotoxic activity against cancer cell lines. mdpi.com The nitrile group at the 3-position of the pyridine ring was also identified as an essential pharmacophore. mdpi.com

In other studies, the introduction of different substituents at various positions on the pyridine ring has been shown to modulate antimicrobial activity. mdpi.comdntb.gov.uaresearchgate.net For example, the presence of a bromo group in addition to a chloro group in certain pyridine derivatives enhanced their antimicrobial and antioxidant potential. mdpi.com These findings highlight the importance of systematic modifications to the core pyridine structure to optimize biological activity.

The general approach in SAR studies involves synthesizing a series of analogues of a lead compound, in this case, derivatives of this compound, and evaluating their biological activity. By comparing the activity of these analogues, researchers can identify which structural features are essential for activity and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic profiles.

Investigating Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing reaction conditions and predicting the formation of products. The reactivity of this compound is governed by the interplay of its various functional groups.

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. The kinetics of SNAr reactions of similar 2-chloronitropyridine derivatives with nucleophiles like anilines have been studied in detail. researchgate.net These studies often suggest a two-step mechanism involving the formation of a Meisenheimer complex as a reaction intermediate, with the first step being rate-determining. researchgate.net

The reaction of electrophilic nitropyridines with certain carbanions can proceed through a vicarious nucleophilic substitution (VNS) mechanism. acs.org This process involves the formation of a Meisenheimer-type adduct followed by a base-induced elimination. acs.org Mechanistic studies have revealed that steric factors can play a significant role in the outcome of these reactions. acs.org

The reduction of the nitro group can also proceed through different pathways depending on the reducing agent and reaction conditions. Understanding these mechanisms is crucial for controlling the selectivity of the reduction and avoiding the formation of unwanted byproducts.

Application in Emerging Technologies

The versatile chemical nature of this compound and its derivatives makes them promising candidates for applications in various emerging technologies.

In the field of materials science, pyridine-containing polymers and organic materials are of interest for their potential use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune the electronic properties of the pyridine ring through substitution makes these compounds attractive building blocks for the design of new functional materials. The synthesis of novel pyridine derivatives with specific electronic and photophysical properties is an active area of research. nih.gov

Furthermore, the development of new analytical methods often relies on the synthesis of specific reagents. This compound can be used as a starting material for the synthesis of novel chromophores or fluorophores for use in chemical sensors or as labels in bioimaging applications. For instance, it can be analyzed by reverse-phase high-performance liquid chromatography (HPLC), a technique that is scalable and can be used for preparative separation to isolate impurities. sielc.com

The unique properties of this compound also make it a valuable tool in pharmaceutical and agrochemical research. chemimpex.comchemimpex.com It serves as a key intermediate in the synthesis of novel drug candidates and crop protection agents. chemimpex.com

Toxicological Research on Pyridine Derivatives General Overview

Mechanistic Toxicology of Nitro Aromatic Compounds

Nitroaromatic compounds, a category that includes 2-Chloro-3-methoxy-6-nitropyridine, are recognized as a significant class of environmental pollutants due to their extensive use in industries. nih.govscinito.airesearchgate.net The toxicity of these compounds is intrinsically linked to the metabolism of the nitro group. nih.govscielo.br A unifying mechanism of toxicity involves the enzymatic reduction of the nitro group within a biological system. nih.gov

This process, known as bioreduction, can occur through a single-electron transfer pathway, leading to the formation of a nitro anion radical. scielo.br This radical can then react with molecular oxygen in a futile cycle, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion. scielo.br The generation of superoxide and other reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. nih.gov Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cytotoxicity. nih.govnih.gov

Alternatively, the nitro anion radical can be further reduced to nitroso and hydroxylamine (B1172632) intermediates. scielo.br These metabolites are often more reactive and toxic than the parent compound and are implicated in the mutagenic and carcinogenic effects associated with some nitroaromatic compounds. scielo.brisaacpub.org The covalent binding of these reactive intermediates to cellular macromolecules is a key mechanism of their toxicity. isaacpub.org Therefore, the toxic manifestations of nitroaromatic compounds are largely mediated by electron transfer reactions and the subsequent generation of oxidative stress and reactive metabolites. nih.gov

Structure-Toxicity Relationships

The relationship between the chemical structure of pyridine (B92270) derivatives and their toxicity is a critical area of study for predicting the potential hazards of new compounds. nih.gov The toxicity of these molecules is highly dependent on the type, number, and position of functional groups attached to the pyridine ring. nih.govnih.gov For example, the presence and location of electron-withdrawing groups, such as the nitro group (-NO2), and halogen atoms, like chlorine (-Cl), significantly influence the compound's electronic properties and, consequently, its biological activity and toxicity. scielo.br

The nitro group is a strong electron-withdrawing group that makes the aromatic ring susceptible to nucleophilic attack and is central to the toxic mechanism of nitroaromatic compounds. scielo.br Its reduction is often a prerequisite for toxicity, leading to the formation of reactive intermediates. scielo.br The position of the nitro group can affect the rate and extent of this bioreduction.

Hazard Analysis and Risk Assessment in Industrial Settings

Hazard analysis and risk assessment in industrial settings for chemicals like this compound are essential for ensuring worker safety and environmental protection. This process relies on classifying the substance's intrinsic hazards and understanding potential exposure scenarios. jubilantingrevia.com According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). nih.govsigmaaldrich.com The signal word associated with these hazards is "Warning". nih.govsigmaaldrich.com

Risk assessment involves implementing appropriate control measures based on this hazard information. Standard precautionary statements for handling this compound include avoiding breathing dust, washing skin thoroughly after handling, and using the substance only in well-ventilated areas. jubilantingrevia.com The use of personal protective equipment (PPE) is mandatory, including protective gloves, safety glasses or eye/face protection, and, if ventilation is inadequate, a dust mask. sigmaaldrich.comfishersci.comtcichemicals.com

In case of accidental exposure, specific first-aid measures are recommended. For eye contact, rinsing cautiously with water for several minutes is required. fishersci.com For skin contact, washing with plenty of water is advised. fishersci.com If inhaled, the person should be moved to fresh air. fishersci.com

Industrial hygiene practices also include engineering controls, such as ensuring that eyewash stations and safety showers are close to workstations. fishersci.comfishersci.com Proper storage is also a key component of risk management. This compound should be stored in a cool, dry, well-ventilated place, away from incompatible materials. fishersci.comontosight.ai Procedures for handling spills involve preventing the substance from entering drains or waterways, shutting off ignition sources, and using non-sparking tools for cleanup. jubilantingrevia.com

Chemical Compound Information

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.